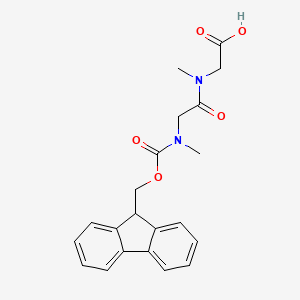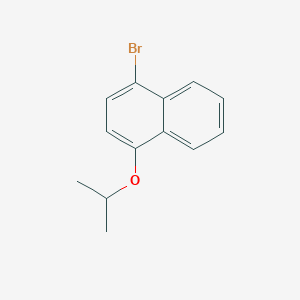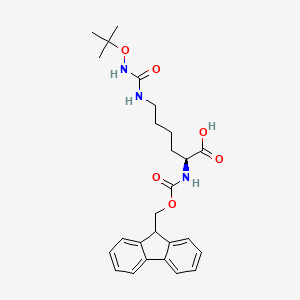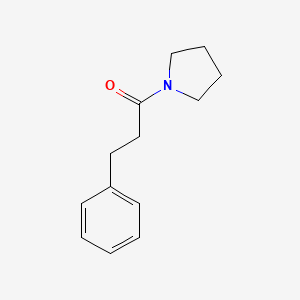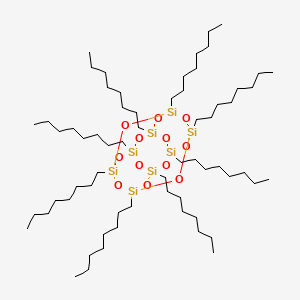
Isooctylsilsesquioxane, cage mixture, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctylsilsesquioxane is a cage mixture composed primarily of organosilicon compounds. It has been used in a variety of applications, including as an additive in cosmetics, a suspending agent in pharmaceuticals, and a lubricant in engineering. It is also used in a variety of laboratory experiments, as it has a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Isooctylsilsesquioxane has a number of applications in scientific research. It has been used as a suspending agent in the synthesis of nanoparticles, and as a stabilizer in the fabrication of nanomaterials. It has also been used as a lubricant in the fabrication of microelectromechanical systems (MEMS). Additionally, it has been used as a matrix for the immobilization of enzymes, and as a coating for the protection of biomolecules.
Wirkmechanismus
Isooctylsilsesquioxane is a hydrophobic material, meaning that it is insoluble in water. This property makes it an effective suspending agent and stabilizer in a variety of applications. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes.
Biochemical and Physiological Effects
Isooctylsilsesquioxane is generally considered to be non-toxic and non-irritating. However, it has been found to cause mild skin irritation in some individuals. Additionally, it has been found to cause mild eye irritation in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Isooctylsilsesquioxane has a number of advantages for laboratory experiments. It is a hydrophobic material, making it an effective suspending agent and stabilizer. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes. However, it has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to remove from the reaction mixture, as it is not very soluble in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of isooctylsilsesquioxane. It could be used as a coating for medical implants, to improve their biocompatibility. It could also be used as a delivery system for drugs, as its cage-like structure allows it to form strong bonds with other molecules. Additionally, it could be used as a matrix for the immobilization of enzymes, which could be used in bioreactors for the production of pharmaceuticals. Finally, it could be used as a suspending agent in the fabrication of nanomaterials, to improve their stability and reduce their toxicity.
Synthesemethoden
Isooctylsilsesquioxane is synthesized by a condensation reaction between isooctylalcohol and trimethylchlorosilane. The reaction is typically carried out in an organic solvent such as toluene or xylene. The reaction is typically conducted at temperatures between 80-100°C, and the reaction time is typically between 5-6 hours. The resulting product is a mixture of isooctylsilsesquioxane and other siloxane compounds.
Eigenschaften
IUPAC Name |
1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSGMZKFUQQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H136O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctylsilsesquioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

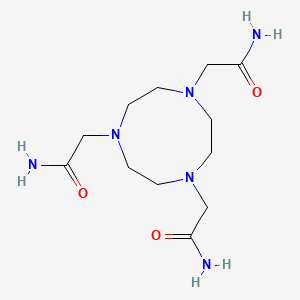

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
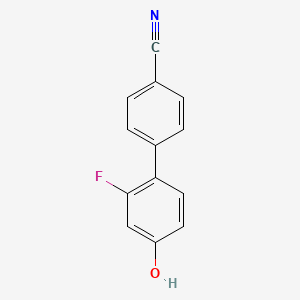
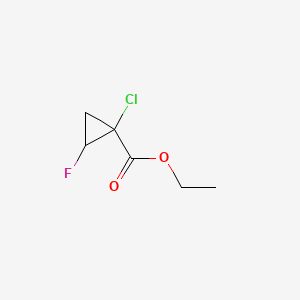
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
